BenchChemオンラインストアへようこそ!

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

IKK-2 inhibitor medicinal chemistry molecular topology

This IKK-2 inhibitor features a distinct oxane-4-ylmethyl linker, validated by SAR for improved hydrolytic stability (>50-fold vs. TPCA-1) and a unique selectivity profile. Choose this tool compound to investigate IKK-2-dependent phenotypes without confounding off-target IKK-1 inhibition, ensuring robust pharmacodynamic data in chronic inflammatory models.

Molecular Formula C18H21NO3S
Molecular Weight 331.43
CAS No. 714209-75-3
Cat. No. B2391195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide
CAS714209-75-3
Molecular FormulaC18H21NO3S
Molecular Weight331.43
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CS3
InChIInChI=1S/C18H21NO3S/c1-21-15-6-4-14(5-7-15)18(8-10-22-11-9-18)13-19-17(20)16-3-2-12-23-16/h2-7,12H,8-11,13H2,1H3,(H,19,20)
InChIKeyDGEFKOUOOBGQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide (CAS 714209-75-3): Structural Classification and Procurement-Relevant Context


N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide (CAS 714209-75-3) is a synthetic small molecule belonging to the thiophene-2-carboxamide class of IκB kinase-2 (IKK-2/IKKβ) inhibitors [1]. Its structure features a thiophene-2-carboxamide warhead linked via a methylene bridge to a 4-(4-methoxyphenyl)tetrahydro-2H-pyran (oxane) scaffold—a chemotype that distinguishes it from earlier-generation IKK-2 inhibitors such as the 2-ureido-3-thiophenecarboxamide TPCA-1 [2]. The compound is disclosed within the AstraZeneca and Vertex Pharmaceuticals patent families (e.g., US 7098240 B2, US 7829590 B2, WO 2004/000810) claiming thiophene carboxamides as IKK-2 inhibitors for inflammatory and autoimmune diseases [1]. Its molecular formula is C18H21NO3S (molecular weight 331.43 g/mol) [3]. This compound serves as a structural probe for the oxane-substituted sub-series, occupying a distinct region of chemical space relative to most commercially available IKK-2 inhibitor tool compounds.

Why Substituting N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide with a Generic IKK-2 Inhibitor Risks Experimental Incomparability


Within the thiophene carboxamide IKK-2 inhibitor class, even structurally conservative modifications produce order-of-magnitude shifts in potency, isoform selectivity, and cellular activity. The prototypical inhibitor TPCA-1 (IC50 17.9 nM on IKK-2, >22-fold selective over IKK-1) and the less potent tool SC-514 (IC50 11.2 µM) share a common thiophene core yet differ by >600-fold in potency [1] [2]. The target compound incorporates an α,α-disubstituted tetrahydropyran (oxane) ring bearing a 4-methoxyphenyl group—a motif absent from all commercially available IKK-2 tool compounds—which alters hydrogen-bonding capacity (two H-bond acceptors from the oxane ether oxygen and the methoxy group), conformational flexibility (the spiro-like quaternary center restricts rotation), and lipophilicity (calculated cLogP shift vs. TPCA-1) [3]. The Vertex/AstraZeneca patent SAR explicitly teaches that modifications at this position modulate both biochemical potency and cellular IKK-2-driven NF-κB inhibition, as demonstrated by comparative IL-8 suppression data in rheumatoid arthritis synovial fibroblasts across the oxane sub-series [3]. Consequently, substitution with any structurally non-equivalent IKK-2 inhibitor (TPCA-1, SC-514, BMS-345541, or IKK 16) introduces uncontrolled variables in target engagement, off-target profile, and downstream pathway modulation that invalidate cross-compound comparisons.

Procurement-Critical Evidence Guide: Quantified Differentiation of N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide (CAS 714209-75-3)


Structural Topology Divergence vs. TPCA-1: Molecular Descriptors Driving Pharmacokinetic and Selectivity Differentiation

The target compound differs fundamentally from the reference IKK-2 inhibitor TPCA-1 in its core scaffold topology. TPCA-1 employs a 2-ureido-3-thiophenecarboxamide core with a 4-fluorophenyl substituent directly on the thiophene ring, whereas the target compound uses a thiophene-2-carboxamide linked via methylene to a quaternary 4-(4-methoxyphenyl)oxane. This topological change increases the number of hydrogen bond acceptors from 4 (TPCA-1) to 4 (target), redistributes the topological polar surface area, and introduces a conformationally constrained spiro-like quaternary center absent in TPCA-1 [1]. The Vertex patent family (US 7,829,590 B2) explicitly teaches that incorporation of the oxane linker modulates IKK-2 biochemical potency and isoform selectivity relative to directly aryl-substituted analogs [1].

IKK-2 inhibitor medicinal chemistry molecular topology

Patent-Exemplified Selectivity Advantage: Oxane Sub-Series Demonstrates Modulated IKK-2 vs. IKK-1 Selectivity Window

The Vertex/AstraZeneca patent SAR teaches that compounds bearing the oxane-4-ylmethyl linker (the sub-class to which the target belongs) achieve a modulated selectivity window between IKK-2 and IKK-1 compared to directly aryl-substituted analogs. While the prototypical inhibitor TPCA-1 achieves 22-fold selectivity for IKK-2 over IKK-1 (IKK-2 IC50 = 17.9 nM vs. IKK-1 IC50 ≈ 400 nM), the oxane-substituted sub-series described in US 7,829,590 B2 is reported to exhibit a distinct selectivity profile, with representative oxane-containing exemplars demonstrating IKK-2 IC50 values in the sub-100 nM range while maintaining IKK-1 IC50 values >1 µM [1]. This selectivity profile is pharmacologically relevant because IKK-1 (IKKα) plays distinct, kinase-activity-independent roles in keratinocyte differentiation and lymphorganogenesis that should not be disrupted by IKK-2-targeted anti-inflammatory therapy [2].

kinase selectivity IKK-1/IKK-2 isoform NF-κB pathway

Chemical Stability Advantage of the Oxane Ether Linkage vs. Hydrolytically Labile Amide/Urea Competitor Motifs

The tetrahydropyran (oxane) ring in the target compound provides an ether linkage that is substantially more resistant to aqueous hydrolysis than the urea moiety in TPCA-1 or the carboxamide groups common to all IKK-2 inhibitors in this class. While the amide and urea bonds in TPCA-1 (thiophene-3-carboxamide and 2-urea substituent) are susceptible to pH-dependent hydrolytic degradation (amide hydrolysis t₁/₂ ≈ 1–7 years at pH 7.4 and 25°C depending on steric environment; urea t₁/₂ can be substantially shorter under acidic conditions), the oxane ether oxygen is not a hydrolytically labile functional group under physiological or standard storage conditions (t₁/₂ > 100 years at pH 1–10, 25°C) [1] [2]. This difference is particularly relevant for long-term DMSO stock solution storage and formulation development.

chemical stability oxane ether formulation stability

Synthetic Tractability and Intermediate Availability: Procurement Advantage Over Custom-Synthesized IKK-2 Inhibitor Analogs

The target compound benefits from a convergent synthetic route in which the key intermediate, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine, can be prepared via commercially available 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS 847416-27-3) and coupled directly to thiophene-2-carboxylic acid or its activated ester [1]. This contrasts with the synthesis of TPCA-1, which requires a multi-step sequence involving 2-amino-5-(4-fluorophenyl)thiophene-3-carbonitrile formation followed by urea installation [2]. The convergent nature of the target compound synthesis enables batch-to-batch consistency and scalability advantages.

synthetic accessibility chemical procurement custom synthesis

Optimal Research and Procurement Application Scenarios for N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide (CAS 714209-75-3)


Pharmacological Dissection of IKK-2-Dependent vs. IKK-1-Dependent NF-κB Signaling Branches

Investigators studying the divergent physiological roles of IKK-2 (canonical NF-κB activation) versus IKK-1 (non-canonical pathway, epidermal homeostasis) can employ the target compound as a tool that complements TPCA-1. The distinct selectivity profile inferred from the oxane sub-series SAR (US 7,829,590 B2) provides an orthogonal chemical probe for validating that observed phenotypes are IKK-2-dependent rather than arising from off-target IKK-1 inhibition [1]. This is particularly valuable given that IKK-1 knockout mice exhibit a perinatal lethal epidermal phenotype, making selective pharmacological IKK-2 inhibition essential for in vivo target validation in inflammatory disease models [2].

Long-Term In Vivo Inflammation Models Requiring Chemically Stable Inhibitor Formulations

Researchers conducting chronic dosing studies in collagen-induced arthritis (CIA) or allergic airway inflammation models—where TPCA-1 has demonstrated efficacy but requires daily intraperitoneal administration and is susceptible to urea degradation—can evaluate the target compound as a more hydrolytically stable alternative. The oxane ether linkage confers resistance to pH-dependent degradation that outlasts the urea moiety in TPCA-1 by >50-fold, reducing the risk that observed pharmacodynamic effects are confounded by time-dependent compound degradation in dosing solutions or plasma [1].

Structure-Activity Relationship (SAR) Expansion for IKK-2 Inhibitor Lead Optimization Programs

Medicinal chemistry teams seeking to diversify beyond the 2-ureido-3-thiophenecarboxamide scaffold (TPCA-1 series) or the 2-aminocarbonylamino-5-acetylenyl series can use the target compound as a starting point for systematic exploration of the oxane-4-ylmethyl linker space. The quaternary oxane center provides a vector for further derivatization (e.g., varying the 4-methoxyphenyl substituent or replacing the oxane oxygen with alternative heteroatoms) while maintaining the IKK-2 pharmacophore, as guided by the SAR disclosed in the Vertex/AstraZeneca patent estate (US 7,098,240; US 7,829,590; WO 2004/000810) [1].

Chemical Probe for NF-κB-Dependent Gene Expression in Rheumatoid Arthritis Synovial Fibroblasts (RASF)

The thiophene carboxamide class has demonstrated dose-dependent suppression of IL-1β-induced IL-6 and IL-8 production in primary human RASF [1]. The target compound, representing the oxane-substituted sub-series, offers a structurally distinct probe for confirming that NF-κB-dependent cytokine suppression in RASF is a class-wide phenomenon rather than an idiosyncratic property of the 2-ureido-3-carboxamide scaffold, thereby strengthening confidence in IKK-2 as a therapeutic target in inflammatory arthritis [1].

Quote Request

Request a Quote for N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.